N-(3-Aminopropyl)-N-decyl-D-gluconamide

Description

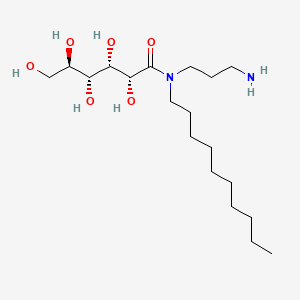

N-(3-Aminopropyl)-N-decyl-D-gluconamide is a synthetic amphiphilic compound characterized by a D-gluconamide backbone substituted with a decyl (C10) alkyl chain and a 3-aminopropyl group on the nitrogen atom. Its structure combines hydrophilic (gluconamide, amine) and hydrophobic (decyl) moieties, making it suitable for applications in surfactant systems, drug delivery, or metal ion chelation.

Properties

CAS No. |

93840-55-2 |

|---|---|

Molecular Formula |

C19H40N2O6 |

Molecular Weight |

392.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-N-(3-aminopropyl)-N-decyl-2,3,4,5,6-pentahydroxyhexanamide |

InChI |

InChI=1S/C19H40N2O6/c1-2-3-4-5-6-7-8-9-12-21(13-10-11-20)19(27)18(26)17(25)16(24)15(23)14-22/h15-18,22-26H,2-14,20H2,1H3/t15-,16-,17+,18-/m1/s1 |

InChI Key |

QXICZCCFBIIBQH-ZJPYXAASSA-N |

Isomeric SMILES |

CCCCCCCCCCN(CCCN)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCN(CCCN)C(=O)C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminopropyl)-N-decyl-D-gluconamide typically involves the reaction of D-gluconic acid with decylamine and 3-aminopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Activation of D-gluconic acid: D-gluconic acid is activated using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form an intermediate.

Addition of Decylamine: Decylamine is added to the reaction mixture, leading to the formation of an amide bond.

Introduction of 3-Aminopropylamine: 3-Aminopropylamine is then introduced to the reaction mixture, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminopropyl)-N-decyl-D-gluconamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound, often leading to the formation of primary or secondary amines.

Substitution: Substituted derivatives with different functional groups replacing the amino group.

Scientific Research Applications

N-(3-Aminopropyl)-N-decyl-D-gluconamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Employed in the study of biochemical pathways and as a reagent in enzyme assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the formulation of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Aminopropyl)-N-decyl-D-gluconamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. It may also interact with cell membranes, affecting their permeability and stability. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The primary distinction among N-(3-Aminopropyl)-N-alkyl-D-gluconamides lies in the alkyl chain length. This variation significantly impacts molecular weight, solubility, and aggregation behavior:

Key Observations :

- Longer alkyl chains (e.g., C18) increase molecular weight and hydrophobicity, enhancing lipid membrane interaction but reducing aqueous solubility.

- Shorter chains (e.g., C8) improve solubility but may compromise micelle stability.

- The decyl (C10) chain offers a balance, making it versatile for biomedical and industrial applications.

Functional Group Modifications and Bioactivity

Evidence from related compounds highlights the role of functional groups in bioactivity:

- Piperazinyl vs. Aminopropyl Groups: In antimalarial studies, piperazinyl derivatives of betulinamides showed IC50 values as low as 175 nM, outperforming unprotected analogs (IC50 5–15 µM) . This suggests that replacing the 3-aminopropyl group with piperazine could enhance biological activity in gluconamide derivatives.

- Acetylation Effects: Acetylated derivatives of betulinamides exhibited improved antimalarial activity compared to non-acetylated forms . For gluconamides, similar modifications (e.g., O-acetylation) might optimize pharmacokinetic properties.

Biological Activity

N-(3-Aminopropyl)-N-decyl-D-gluconamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of biochemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, toxicity, and therapeutic potential, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a decyl group and an amino group attached to a D-gluconamide backbone. The molecular formula is with a molecular weight of 408.59 g/mol. Its structure allows for various interactions within biological systems, making it a subject of interest for researchers.

| Property | Value |

|---|---|

| Molecular Formula | C21H44N2O6 |

| Molecular Weight | 408.59 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. It has been observed to exhibit surfactant properties, which may enhance its bioavailability and facilitate cellular uptake. Preliminary studies suggest that it may act as a modulator of cellular signaling pathways.

Toxicity Studies

Toxicological assessments have been conducted to determine the safety profile of this compound. In rodent models, moderate toxicity was observed at high doses. For instance, in a study involving Sprague Dawley rats, doses above 300 mg/kg body weight resulted in significant adverse effects, including liver discoloration and gastrointestinal hemorrhage .

Table 2: Toxicity Findings from Animal Studies

| Dose (mg/kg) | Observed Effects | Mortality Rate |

|---|---|---|

| 5 | No observable effects | 0% |

| 50 | Mild respiratory distress | 20% |

| 300 | Severe organ damage; gastrointestinal hemorrhage | Not reported |

Case Studies

A notable case study involved the administration of this compound in a controlled environment to evaluate its efficacy as an antimicrobial agent. Results indicated that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential application in antimicrobial formulations.

Table 3: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.